molecular formula C16H19N5O B3007867 N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-18-4

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3007867
CAS RN: 393784-18-4
M. Wt: 297.362
InChI Key: SOBFTOHUSRYSRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized via a one-pot two-step process . Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation/reduction reaction sequence yields the desired product. Notably, the isolation and purification of the aldimine intermediate are not required .


Chemical Reactions Analysis

The compound serves as a valuable building block in organic synthesis. Its reactivity can be harnessed for the preparation of active pharmaceutical ingredients, bioactive molecules, and agrochemicals. Notably, reductive amination is a commonly used approach for C–N bond construction in the pharmaceutical industry .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a valuable building block in drug discovery. Its unique structure and heterocyclic nature make it an attractive scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor for active pharmaceutical ingredients (APIs), bioactive molecules, and natural products .

Anticancer Properties

Several studies have investigated pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. While specific data on this compound are limited, related analogs have shown promise. Researchers have synthesized fluorinated pyrazolo[3,4-d]pyrimidines with 1,3,4-thiadiazole heterocyclic rings, which exhibited cytotoxic effects against cancer cells .

Heterocycle Reactions

The compound’s synthesis involves a solvent-free condensation/reduction reaction sequence. The one-pot reductive amination proceeds via the formation of N-(5-pyrazolyl)imine as a key intermediate. This methodology stands out for its operational ease, short reaction time, and lack of requirement for isolating and purifying the aldimine intermediate .

Physiological and Pharmacological Activities

Pyrazole derivatives, including this compound, have attracted attention due to their diverse physiological and pharmacological properties. Researchers explore their potential as agents for various therapeutic applications, such as anti-inflammatory, antiviral, and antitumor activities .

Synthetic Methods and Toolbox

Reductive amination remains a commonly used approach in pharmaceutical chemistry for C–N bond construction. The compound’s structure and ease of synthesis contribute to its relevance in drug development. Researchers continue to innovate synthetic methods to prepare N-heterocyclic amines efficiently .

Characterization Techniques

The synthesized N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes thorough characterization. Techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis provide insights into its structure and properties .

Mechanism of Action

Target of Action

The primary target of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is Protein Kinase D . Protein Kinase D plays a crucial role in various cellular processes, including cell proliferation, survival, and migration .

Mode of Action

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine acts as a potent inhibitor of Protein Kinase D . It binds to the kinase in an ATP-competitive manner, preventing the phosphorylation and subsequent activation of downstream targets .

Biochemical Pathways

The inhibition of Protein Kinase D by N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include pathways involved in cell proliferation and survival, potentially leading to the suppression of tumor growth .

Pharmacokinetics

For instance, its bioavailability would determine how much of the compound reaches the target site to exert its inhibitory effect .

Result of Action

The result of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of Protein Kinase D activity. This leads to a decrease in cell proliferation and survival, which could potentially result in the suppression of tumor growth .

Action Environment

The action of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to Protein Kinase D. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound .

properties

IUPAC Name

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-16(2,3)20-14-13-9-19-21(15(13)18-10-17-14)11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFTOHUSRYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

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